Cas no 65958-37-4 (4-Methyl-5-nitrobenzene-1,2-diamine)

4-Methyl-5-nitrobenzene-1,2-diamine is a nitro-substituted aromatic diamine compound with the molecular formula C₇H₉N₃O₂. This intermediate is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and dyes. Its structure, featuring both amino and nitro functional groups on a methyl-substituted benzene ring, enables selective reactivity in electrophilic and nucleophilic transformations. The compound’s well-defined purity and stability make it suitable for research applications requiring precise functionalization. It is commonly employed in pharmaceutical and agrochemical research for the synthesis of specialized derivatives. Proper handling is advised due to potential sensitivity to light and moisture. Storage under inert conditions is recommended to maintain integrity.
4-Methyl-5-nitrobenzene-1,2-diamine structure
65958-37-4 structure
Product name:4-Methyl-5-nitrobenzene-1,2-diamine
CAS No:65958-37-4
MF:C7H9N3O2
Molecular Weight:167.1653
MDL:MFCD21604161
CID:1084086

4-Methyl-5-nitrobenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 4-Methyl-5-nitrobenzene-1,2-diamine
    • 4-Methyl-5-nitro-1,2-benzenediamine
    • 1H-Indole,4-methyl-5-nitro-
    • 4-methyl-5-nitroindole
    • 4-Methyl-5-nitro-o-phenylendiamin
    • 4-methyl-5-nitro-o-phenylenediamine
    • 4-nitro-5-methyl-1,2-phenylenediamine
    • AG-E-14862
    • AGN-PC-00PAA8
    • ANW-53793
    • CTK4D2030
    • SureCN3299785
    • FCH1562766
    • AX8219726
    • ST2405886
    • MDL: MFCD21604161
    • インチ: 1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3
    • InChIKey: VBZQQOZFOSOFLO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C([H])C(=C(C([H])=C1C([H])([H])[H])N([H])[H])N([H])[H])=O

計算された属性

  • 精确分子量: 167.06957
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 180
  • トポロジー分子極性表面積: 97.9

じっけんとくせい

  • PSA: 95.18

4-Methyl-5-nitrobenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019088310-250mg
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95%
250mg
$242.05 2023-09-01
Alichem
A019088310-1g
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95%
1g
$611.52 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AS317-250mg
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95+%
250mg
1873CNY 2021-05-08
abcr
AB426258-250mg
4-Methyl-5-nitrobenzene-1,2-diamine, 95%; .
65958-37-4 95%
250mg
€195.00 2025-02-20
A2B Chem LLC
AH19545-100mg
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95+%
100mg
$115.00 2023-12-30
Ambeed
A214464-1g
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95%
1g
$228.0 2024-04-18
Crysdot LLC
CD12045717-1g
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95+%
1g
$488 2024-07-24
1PlusChem
1P00FFTL-100mg
4-Methyl-5-nitrobenzene-1,2-diaMine
65958-37-4 95%
100mg
$78.00 2025-02-27
1PlusChem
1P00FFTL-5g
4-Methyl-5-nitrobenzene-1,2-diaMine
65958-37-4 95%
5g
$1104.00 2025-02-27
eNovation Chemicals LLC
Y0986184-1g
4-Methyl-5-nitrobenzene-1,2-diamine
65958-37-4 95%
1g
$560 2023-09-02

4-Methyl-5-nitrobenzene-1,2-diamine 関連文献

4-Methyl-5-nitrobenzene-1,2-diamineに関する追加情報

Introduction to 4-Methyl-5-nitrobenzene-1,2-diamine (CAS No. 65958-37-4)

4-Methyl-5-nitrobenzene-1,2-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 65958-37-4, is a significant organic compound with a nitro and amino functional group distribution that imparts unique chemical reactivity and potential applications in pharmaceutical and materials science research. This compound belongs to the class of nitroaromatic diamines, which have garnered considerable attention due to their structural versatility and utility in synthesizing complex molecules.

The molecular structure of 4-Methyl-5-nitrobenzene-1,2-diamine consists of a benzene ring substituted with a methyl group at the 4-position and a nitro group at the 5-position, with amino groups attached at the 1 and 2 positions. This arrangement creates a highly reactive system, making it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing nitro and electron-donating amino groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, reduction reactions, and coupling processes.

In recent years, 4-Methyl-5-nitrobenzene-1,2-diamine has been explored for its potential role in the development of novel pharmaceutical agents. The nitroaromatic diamine scaffold is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have been particularly interested in its derivatives as they can serve as precursors for designing molecules with enhanced pharmacological efficacy and reduced toxicity.

One of the most compelling areas of research involving 4-Methyl-5-nitrobenzene-1,2-diamine is its application in medicinal chemistry. The compound’s ability to undergo selective functionalization makes it an attractive building block for constructing more complex drug candidates. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes involved in cancer progression. The nitro group can be reduced to an amine, which can then be further modified through reductive amination or other coupling reactions to introduce additional pharmacophores.

Additionally, the chemical properties of 4-Methyl-5-nitrobenzene-1,2-diamine have been leveraged in materials science applications. Its aromatic structure and functional groups make it a suitable candidate for developing advanced polymers and coatings with tailored properties. Researchers have investigated its incorporation into conductive polymers or as a precursor for liquid crystals, where its electron-rich nature contributes to improved material performance.

The synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine typically involves nitration and subsequent reduction of appropriately substituted benzene derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Modern techniques such as catalytic hydrogenation or metal-catalyzed reductions offer cleaner routes to the desired product while minimizing byproduct formation.

In academic research, 4-Methyl-5-nitrobenzene-1,2-diamine has been employed as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined reactivity profile allows chemists to probe fundamental aspects of aromatic chemistry while also exploring innovative ways to overcome synthetic challenges. These studies contribute to the broader understanding of how functional groups interact within complex molecular systems.

The pharmacological potential of derivatives of 4-Methyl-5-nitrobenzene-1,2-diamine continues to be a focal point in drug discovery efforts. Computational modeling has played a crucial role in predicting how modifications to this core structure can influence biological activity. By integrating experimental data with computational techniques, researchers can design targeted analogs with optimized properties for therapeutic use.

Environmental considerations also play a role in the study of 4-Methyl-5-nitrobenzene-1,2-diamine. While not classified as hazardous under standard regulations, its derivatives may exhibit environmental persistence or bioaccumulation potential. Therefore, green chemistry approaches are being explored to develop sustainable synthetic routes that minimize ecological impact while maintaining high yields and purity standards.

The future directions for research on 4-Methyl-5-nitrobenzene-1,2-diamine include expanding its applications into emerging fields such as nanotechnology and biomedicine. Its structural features make it amenable to functionalization strategies that could lead to novel drug delivery systems or bioactive materials. Collaborative efforts between chemists, biologists, and engineers will be essential in unlocking the full potential of this versatile compound.

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